REACTION_CXSMILES
|
[CH2:1]([NH2:4])[CH2:2][NH2:3].F[C:6]1[C:11]2[C:12](=[O:21])[C:13]3[CH:14]=[CH:15][N:16]=[CH:17][C:18]=3[C:19](=[O:20])[C:10]=2[C:9](F)=[CH:8][CH:7]=1>C1COCC1>[NH2:3][CH2:2][CH2:1][NH:4][C:6]1[C:11]2[C:12](=[O:21])[C:13]3[CH:14]=[CH:15][N:16]=[CH:17][C:18]=3[C:19](=[O:20])[C:10]=2[C:9]([NH:3][CH2:2][CH2:1][NH2:4])=[CH:8][CH:7]=1
|
Name
|
|
Quantity
|
154.4 mL
|
Type
|
reactant
|
Smiles
|
C(CN)N
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Name
|
|
Quantity
|
70.1 g
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Type
|
reactant
|
Smiles
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FC1=CC=C(C2=C1C(C=1C=CN=CC1C2=O)=O)F
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Name
|
|
Quantity
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1400 mL
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Type
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solvent
|
Smiles
|
C1CCOC1
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Type
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CUSTOM
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Details
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The mixture was stirred for 3 hours at the same temperature
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
a blue precipitate was gradually formed
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Type
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STIRRING
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Details
|
After one night stirring at 25° C.
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Type
|
FILTRATION
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Details
|
the suspension was filtered under nitrogen blanket
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Type
|
WASH
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Details
|
washed with THF (200 mL)
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Type
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CUSTOM
|
Details
|
dried under vacuum (15 torr, 60° C., 3 h)
|
Duration
|
3 h
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
NCCNC1=CC=C(C2=C1C(C=1C=CN=CC1C2=O)=O)NCCN
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 117 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |